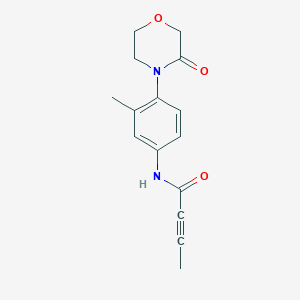

N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide, also known as MO-106 or MOR106, is a small molecule drug that has been developed for the treatment of inflammatory diseases such as atopic dermatitis and asthma. It belongs to the class of drugs known as monoclonal antibodies, which are designed to selectively target specific proteins involved in the immune system response.

Scientific Research Applications

Novel Therapeutic Agents

Research has identified derivatives related to N-(3-methyl-4-(3-oxomorpholino)phenyl)but-2-ynamide with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, compounds synthesized through modifications of celecoxib showed promising results in preclinical evaluations, indicating their potential as therapeutic agents (Ş. Küçükgüzel et al., 2013). These compounds were evaluated for their biological activities, including their effects on anti-inflammatory and analgesic responses, without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib.

Synthesis of Heterocyclic Compounds

Another application involves the synthesis of heterocyclic compounds through innovative chemical reactions. For example, a study on the construction of 1-naphthols via benzannulation using aromatic tert-butyl ynol ethers as precursors for arylketenes demonstrated the versatility of this method in organic synthesis (Yihui Bai et al., 2015). This process allows for the efficient and regioselective synthesis of complex molecules, highlighting the potential of this compound derivatives in facilitating novel synthetic pathways.

Antimicrobial Activity

The exploration of antimicrobial activities is a crucial application of this compound derivatives. A novel heterocyclic library synthesized via a click chemistry approach demonstrated antimicrobial activity against bacteria and fungi, showcasing the potential of these compounds in developing new antimicrobial agents (H. Pandya & K. Joshi, 2021). The study provided insights into the structural variations that can influence the antimicrobial efficacy of these compounds, opening new avenues for the development of drugs to combat microbial resistance.

Mechanism of Action

Target of Action

The primary target of the compound N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .

Mode of Action

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide interacts with FXa through the neutral ligand chlorothiophene in the S1 subsite . This interaction allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide, as an inhibitor of FXa, affects the coagulation cascade. By inhibiting FXa, it impedes the formation of thrombin, which in turn inhibits the formation of fibrin, ultimately preventing thrombus formation and enlargement .

Pharmacokinetics

The pharmacokinetic properties of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide are characterized by good oral bioavailability . The compound’s interaction with FXa allows for a combination of good oral bioavailability and high potency .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide’s action include the inhibition of FXa, which leads to a decrease in thrombin formation. This results in a reduction in fibrin formation, thereby preventing thrombus formation and enlargement .

properties

IUPAC Name |

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-4-14(18)16-12-5-6-13(11(2)9-12)17-7-8-20-10-15(17)19/h5-6,9H,7-8,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFOPDRNUSJIPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC(=C(C=C1)N2CCOCC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)

![3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile](/img/structure/B2577235.png)

![1-(2,6-Difluorophenyl)-N,N-dimethyl-N'-(2-methylsulfanylpyrido[4,3-d]pyrimidin-5-yl)ethane-1,2-diamine](/img/structure/B2577237.png)

![N-(1-(furan-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2577238.png)

![3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2577241.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-4-ylmethyl)azetidin-3-amine](/img/structure/B2577246.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B2577247.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577249.png)